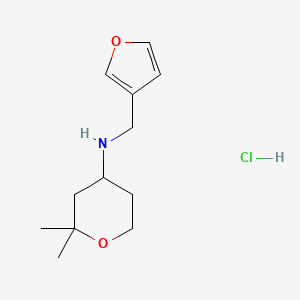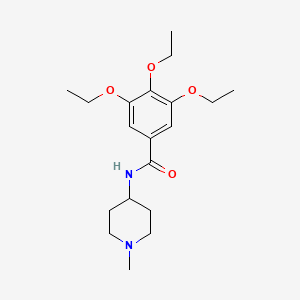![molecular formula C19H14N2O2S2 B5137907 N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B5137907.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide, also known as BTA-1, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide exerts its effects by binding to specific enzymes and proteins, thereby inhibiting their activity. The exact mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide varies depending on the target enzyme or protein. In cancer research, N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide inhibits the activity of the proteasome pathway, which is responsible for degrading misfolded proteins. In Alzheimer's disease research, N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide inhibits the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease. In Parkinson's disease research, N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide inhibits the aggregation of alpha-synuclein, which is believed to play a role in the development of the disease.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease. In Parkinson's disease research, N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide has been shown to inhibit the aggregation of alpha-synuclein, which is believed to play a role in the development of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide has several advantages for lab experiments, including its high purity and reproducibility. However, there are also some limitations to using N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide in lab experiments. For example, N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide may have off-target effects on other enzymes and proteins, which could complicate data interpretation. Additionally, N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide may have limited solubility in certain solvents, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide. One area of research could be to investigate the potential therapeutic effects of N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide in other diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another area of research could be to investigate the potential of N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide as a drug candidate for clinical trials. Additionally, future research could focus on developing more potent and selective inhibitors based on the structure of N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide.
Méthodes De Synthèse
N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzothiazole with 4-bromobenzene sulfonamide. The resulting product is then purified using column chromatography to obtain N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide in high purity. The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide has been well-documented in scientific literature and is reproducible.
Applications De Recherche Scientifique
N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide has been widely used in scientific research as a small molecule inhibitor of various enzymes and proteins. This compound has been shown to have potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide has been shown to inhibit the growth of cancer cells by targeting the proteasome pathway. In Alzheimer's disease research, N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease. In Parkinson's disease research, N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide has been shown to inhibit the aggregation of alpha-synuclein, which is believed to play a role in the development of the disease.
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S2/c22-25(23,16-9-2-1-3-10-16)21-15-8-6-7-14(13-15)19-20-17-11-4-5-12-18(17)24-19/h1-13,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXTVFIEAPWEIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5137846.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5137850.png)

![2'-[(4-benzyl-1-piperazinyl)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5137875.png)

![3-[(4-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5137910.png)
![5-{[(4-chlorophenyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5137912.png)

![7-benzoyl-11-(3-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5137920.png)

![{3-[2-cyano-2-(3-fluorophenyl)vinyl]-1H-indol-1-yl}acetic acid](/img/structure/B5137930.png)

![N-[2-(dimethylamino)ethyl]-3,5,7-trimethyl-1-adamantanecarboxamide hydrochloride](/img/structure/B5137941.png)